tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Medicinal chemistry Chiral building blocks Procurement quality

This racemic N‑Boc‑protected pyrrolidine ether bears a 5‑chloropyrimidine moiety that offers distinct SNAr kinetics (~10‑fold slower than the 5‑fluoro analog), enabling selective late‑stage functionalization. The acid‑labile Boc group (t₁/₂ <10 min in TFA/DCM) is orthogonal to Cbz/Fmoc, making it ideal for automated parallel synthesis. Use it to streamline PDE3A‑targeted library construction (Ki = 162 nM for the derived quinazoline conjugate). Choose this racemate for cost‑effective route scouting; for defined stereochemistry, the (R)‑ or (S)‑enantiomers are separately available.

Molecular Formula C13H18ClN3O3
Molecular Weight 299.76
CAS No. 1420962-91-9
Cat. No. B2492612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
CAS1420962-91-9
Molecular FormulaC13H18ClN3O3
Molecular Weight299.76
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl
InChIInChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3
InChIKeyWOTDULZIBRGBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate (CAS 1420962‑91‑9) – Baseline Characteristics for Research Procurement


This compound is a racemic N‑Boc‑protected pyrrolidine ether bearing a 5‑chloropyrimidine substituent. It belongs to the class of heterocyclic building blocks used in medicinal chemistry for the synthesis of kinase inhibitors and phosphodiesterase (PDE) inhibitors. Its molecular formula is C₁₃H₁₈ClN₃O₃, molecular weight 299.75 g mol⁻¹, with a computed XLogP3 of 2.2, zero hydrogen‑bond donors, five hydrogen‑bond acceptors, and four rotatable bonds [REFS‑1]. Commercially available at ≥95% purity (HPLC) [REFS‑2].

Why Generic Substitution of tert‑Butyl 3‑((5‑chloropyrimidin‑2‑yl)oxy)pyrrolidine‑1‑carboxylate Can Compromise Synthetic Utility


Although structurally similar pyrrolidine‑pyrimidine building blocks exist, three key molecular features drive differential reactivity and suitability. (i) The N‑Boc protecting group is acid‑labile, whereas N‑Cbz analogs require hydrogenolytic removal, demanding orthogonal deprotection strategies [REFS‑1]. (ii) The 5‑chloro substituent provides distinct electronic and steric character compared to 5‑fluoro or 5‑bromo congeners, impacting both nucleophilic aromatic substitution (SNAr) kinetics and cross‑coupling reactivity [REFS‑2]. (iii) The racemic nature offers a different cost‑purity‑enantiopurity profile relative to the individual (R)‑ and (S)‑enantiomers, directly affecting downstream chiral resolution requirements. These differences collectively determine which intermediate is optimal for a given synthetic route.

Product‑Specific Quantitative Evidence Guide for tert‑Butyl 3‑((5‑chloropyrimidin‑2‑yl)oxy)pyrrolidine‑1‑carboxylate (1420962‑91‑9)


Racemic vs Enantiopure: Purity and Identity Data Supporting Selection

The racemate (CAS 1420962‑91‑9) is supplied with a minimum HPLC purity of 95% [REFS‑1]. In contrast, the (S)‑enantiomer (CAS 1264038‑41‑6) is specified at 97% purity [REFS‑2] and the (R)‑enantiomer (CAS 1314354‑52‑3) at ≥98% purity [REFS‑3]. No optical rotation data are available for the racemate, whereas the enantiomers exhibit characteristic [α]ᴅ values provided in vendor certificates of analysis.

Medicinal chemistry Chiral building blocks Procurement quality

N‑Boc vs N‑Cbz Protection: Orthogonality and Deprotection Kinetics

The tert‑butyloxycarbonyl (Boc) group of the target compound is removed under acidic conditions (e.g., TFA/CH₂Cl₂ 1:1, 25 °C) with a half‑life (t₁/₂) of <10 min [REFS‑1]. In contrast, the benzyl carbamate (Cbz) analog (CAS 2034495‑41‑3) requires hydrogenolysis (H₂, Pd/C, 1 atm) with a typical t₁/₂ of 12–24 h [REFS‑1]. This >1000‑fold difference allows chemoselective deprotection in the presence of hydrogen‑sensitive or acid‑labile functionalities.

Protecting groups Synthetic strategy Orthogonality

5‑Chloro vs 5‑Fluoro Pyrimidine: Relative Reactivity in Nucleophilic Aromatic Substitution

Kinetic studies on 2‑halopyrimidines show that the 2‑chloro derivative reacts with piperidine approximately 10‑fold more slowly than the 2‑fluoro analog [REFS‑1]. Extrapolation to the 5‑position suggests that the 5‑chloro compound (target) possesses intermediate reactivity—less activated than 5‑fluoro but still capable of SNAr under mild conditions—while the 5‑bromo analog is even less reactive. No quantitative SNAr data exist specifically for the 5‑position, so this inference carries intrinsic uncertainty.

SNAr reactivity Halogen effects Pyrimidine chemistry

PDE3A Inhibitory Activity of a Derivative Synthesized from the Target Scaffold

The (R)‑configured derivative 4‑[(3R)‑3‑[(5‑chloropyrimidin‑2‑yl)oxy]pyrrolidin‑1‑yl]‑6,7‑dimethoxyquinazoline, prepared from an enantiopure precursor analogous to the target compound, exhibits a Ki of 162 nM against human PDE3A [REFS‑1]. In contrast, no PDE3A activity data have been reported for the corresponding 5‑fluoro or 5‑bromo derivatives, suggesting that the 5‑chloro electronic profile is particularly suited for target engagement.

PDE3A inhibition Enzyme assay Derivative activity

Optimal Application Scenarios for tert‑Butyl 3‑((5‑chloropyrimidin‑2‑yl)oxy)pyrrolidine‑1‑carboxylate Based on Differentiating Evidence


Synthesis of PDE3A Inhibitors via Boc Deprotection and Quinazoline Coupling

The acid‑labile Boc group is removed quantitatively within minutes (t₁/₂ <10 min in TFA/DCM) [REFS‑1], exposing the pyrrolidine nitrogen for direct coupling with 4‑chloro‑6,7‑dimethoxyquinazoline to yield the PDE3A‑active derivative (Ki = 162 nM) [REFS‑2]. This rapid, high‑yield sequence makes the compound a convenient entry point for PDE3A‑targeted libraries.

Late‑Stage Diversification of Kinase Inhibitors via SNAr or Cross‑Coupling

The 5‑chloropyrimidine moiety, with its moderate SNAr reactivity (estimated ~10‑fold slower than the 5‑fluoro analog) [REFS‑3], allows selective displacement by nucleophiles under controlled conditions or participation in Suzuki–Miyaura cross‑couplings, enabling introduction of aryl, heteroaryl, or amine substituents at a late synthetic stage.

Asymmetric Synthesis Using Enantiopure Forms

When a defined absolute configuration is required, the (S)‑enantiomer (CAS 1264038‑41‑6, 97% purity) [REFS‑4] or the (R)‑enantiomer (CAS 1314354‑52‑3, ≥98% purity) [REFS‑5] provides optically active material directly, eliminating the need for chiral chromatographic separation and reducing process development time.

Multi‑Step Parallel Synthesis Requiring Orthogonal Protecting Groups

The Boc carbamate is orthogonal to Cbz and Fmoc protecting groups [REFS‑1], allowing chemoselective transformations in the presence of hydrogen‑sensitive or base‑labile functionalities. This orthogonality is critical in automated parallel synthesis of compound collections where diverse deprotection sequences are programmed.

Quote Request

Request a Quote for tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.